![molecular formula C5H4BN3O3 B6416093 [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid CAS No. 1447847-99-5](/img/structure/B6416093.png)
[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid: is a boronic acid derivative that features a unique heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by borylation reactions to introduce the boronic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through appropriate purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group allows for various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine: Research into the biological activity of compounds containing the [1,2,5]oxadiazole moiety has shown potential applications in medicinal chemistry. These compounds may exhibit antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid exerts its effects is largely dependent on its chemical structure. The boronic acid group can interact with various molecular targets, including enzymes and receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [1,2,4]Oxadiazole derivatives
- [1,2,3]Triazole derivatives
- Pyridine derivatives
Uniqueness: What sets [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid apart from similar compounds is its unique combination of the oxadiazole ring and the boronic acid group. This combination provides a distinct set of chemical properties, making it particularly versatile in synthetic chemistry and valuable in various research applications.
Biologische Aktivität
[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR) derived from recent studies.
Research indicates that [1,2,5]oxadiazolo[3,4-b]pyridin derivatives exhibit potent inhibitory effects on specific signaling pathways. A notable mechanism involves the modulation of the p38 MAPK pathway, which is crucial in inflammatory responses. For instance, certain derivatives have been shown to inhibit IL-1β release in human monocyte-derived macrophages with IC50 values as low as 28 nM . This suggests that these compounds can effectively reduce inflammation by targeting key regulatory sites within the MAPK signaling cascade.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the oxadiazolo[3,4-b]pyridine core significantly influence biological activity. For example:
- Substituent Variations : The introduction of different substituents at specific positions on the pyridine ring has been systematically evaluated. Compounds with 2,3-dihydrobenzofuran substitutions demonstrated enhanced efficacy compared to others .
- Functional Group Changes : Replacing acidic N–H moieties with hydroxyl groups has been proposed to improve pharmacokinetic properties while maintaining biological activity .
Efficacy in Biological Models
The biological activity of this compound has been tested across various models:
Table 1: Efficacy of Selected Compounds
Compound | Biological Activity | IC50 (nM) | Model |
---|---|---|---|
Compound 1 | IL-1β Inhibition | 28 | Human Macrophages |
Compound 2 | Mitochondrial Uncoupling | Not specified | STZ-induced NASH Model |
Compound 3 | Anti-inflammatory | Not specified | In vitro assays |
Case Studies
- Inflammation Reduction : A study demonstrated that a derivative of [1,2,5]oxadiazolo[3,4-b]pyridin significantly reduced liver triglyceride levels and inflammation scores in a streptozotocin-induced model of nonalcoholic steatohepatitis (NASH) .
- Cancer Research : The compound's ability to inhibit cytochrome P450 enzymes was also noted, which is critical for understanding its potential side effects and therapeutic applications in cancer treatment .
Eigenschaften
IUPAC Name |
[1,2,5]oxadiazolo[3,4-b]pyridin-6-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O3/c10-6(11)3-1-4-5(7-2-3)9-12-8-4/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHOOXJDCUPKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NON=C2N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.